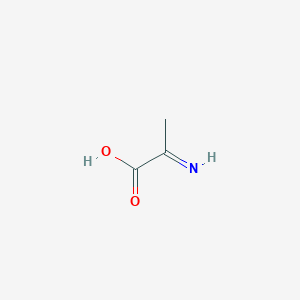

2-Iminiopropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Iminiopropanoato, también conocido como ácido 2-iminopropanoico, es un compuesto orgánico que pertenece a la clase de las cetiminas. Estos compuestos poseen el grupo funcional cetimina con la estructura general R2C=NR’ (donde R no es un hidrógeno). 2-Iminiopropanoato existe en todos los organismos vivos, desde bacterias hasta humanos .

Métodos De Preparación

La síntesis de 2-Iminiopropanoato involucra la reacción de 2′-O-aminoribonucleósidos con piruvato de etilo, lo que resulta en la formación de ésteres de ácido 2-metilpropanoico 2′-O-imino estables. Estos ésteres se utilizan luego para crear monómeros de fosforamidita de ribonucleósido totalmente protegidos, que son esenciales para la síntesis en fase sólida de secuencias de ARN

Análisis De Reacciones Químicas

2-Iminiopropanoato experimenta diversas reacciones químicas, incluida la desaminación hidrolítica catalizada por enzimas como la desaminasa de 2-iminobutanoato/2-iminopropanoato. Esta enzima cataliza la desaminación hidrolítica de los intermediarios de imina formados por varios tipos de deshidratasas dependientes de piridoxal-5′-fosfato . El compuesto también puede participar en reacciones de apertura de anillos de ciclopropano, convirtiendo el 1-aminociclopropano-1-carboxilato en amoníaco y alfa-cetobutirato .

Aplicaciones Científicas De Investigación

2-Iminiopropanoato tiene varias aplicaciones de investigación científica. Se utiliza en el estudio del metabolismo microbiano, particularmente para comprender el estrés metabólico causado por la acumulación de especies de enamina reactivas como el 2-aminoacrilato. En Salmonella enterica, la acumulación de 2-aminoacrilato perturba la red metabólica al inactivar parcialmente varias enzimas dependientes de piridoxal 5’-fosfato . Este compuesto también es relevante en la síntesis de secuencias de ARN para aplicaciones terapéuticas, ya que sirve como grupo protector para la función 2′-hidroxilo de los ribonucleósidos .

Mecanismo De Acción

El mecanismo de acción de 2-Iminiopropanoato involucra su función como sustrato para enzimas como la desaminasa de 2-iminobutanoato/2-iminopropanoato. Esta enzima cataliza la desaminación hidrolítica de los intermediarios de imina, lo que lleva a la formación de amoníaco y alfa-cetobutirato . En los sistemas microbianos, la acumulación de 2-aminoacrilato, un compuesto relacionado, puede inactivar las enzimas dependientes de piridoxal 5’-fosfato, afectando varias vías metabólicas .

Comparación Con Compuestos Similares

2-Iminiopropanoato es similar a otras cetiminas, como el 2-iminobutanoato. Estos compuestos comparten el grupo funcional cetimina y participan en reacciones bioquímicas similares. 2-Iminiopropanoato es único en sus aplicaciones específicas en la síntesis de ARN y su papel en el metabolismo microbiano .

Compuestos Similares::- 2-Iminobutanoato

- 2-Aminoacrilato

Propiedades

Número CAS |

3125-84-6 |

|---|---|

Fórmula molecular |

C3H5NO2 |

Peso molecular |

87.08 g/mol |

Nombre IUPAC |

2-iminopropanoic acid |

InChI |

InChI=1S/C3H5NO2/c1-2(4)3(5)6/h4H,1H3,(H,5,6) |

Clave InChI |

DUAWRLXHCUAWMK-UHFFFAOYSA-N |

SMILES |

CC(=N)C(=O)O |

SMILES canónico |

CC(=N)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.